molecular formula C14H14N6OS B2816265 N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 1058231-75-6

N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

Cat. No.: B2816265
CAS No.: 1058231-75-6
M. Wt: 314.37
InChI Key: PKHLUTVMSQXGOU-UHFFFAOYSA-N
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Description

N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring the [1,2,3]triazolo[4,5-d]pyrimidine scaffold are of significant interest in medicinal chemistry and drug discovery research . The triazolo[4,5-d]pyrimidine core is a fused heterobicyclic system that can serve as a versatile pharmacophore, with related structures being explored for a range of biological activities . Research into similar triazole-fused heterocycles has shown their potential as inhibitors of various enzymes and protein kinases, making them valuable tools for investigating cellular signaling pathways and developing new therapeutic agents . The structure of this specific compound, which includes a methylated triazole ring fused to a pyrimidine with a thioether linkage to an acetamide group, suggests it may be investigated for its physicochemical properties, receptor binding affinity, or as a synthetic intermediate in the preparation of more complex molecules. Researchers can utilize this compound in exploratory studies, including but not limited to, biochemical assay development, target identification, and structure-activity relationship (SAR) investigations.

Properties

IUPAC Name

N-methyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-19(10-6-4-3-5-7-10)11(21)8-22-14-12-13(15-9-16-14)20(2)18-17-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHLUTVMSQXGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)N(C)C3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide is a synthetic compound belonging to the class of triazolopyrimidines. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazolopyrimidine core linked to a phenylacetamide moiety through a sulfanyl group. The synthesis typically involves several steps:

  • Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions between appropriate precursors.
  • Thioether Formation : The triazolopyrimidine core is reacted with a thiol compound to introduce the sulfanyl group.
  • Acetamide Formation : The final step involves acylation with an acetic anhydride to yield the acetamide group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which can lead to anticancer effects. For instance, it has been shown to affect pathways associated with cancer cell growth and survival.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, possibly through inhibition of viral replication mechanisms .

Anticancer Properties

Several studies have demonstrated the anticancer activity of compounds related to this compound. For example:

CompoundCell LineIC50 (µM)Reference
Compound AHEPG2 (Liver Cancer)1.18 ± 0.14
Compound BMCF7 (Breast Cancer)0.67
Compound CPC-3 (Prostate Cancer)0.87

These compounds exhibit varying degrees of potency against different cancer cell lines.

Antimicrobial Activity

Research indicates that similar triazolopyrimidine derivatives possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various pathogens.

Case Studies

  • In vitro Studies : In vitro assays have confirmed the inhibition of specific enzymes linked to cancer progression by this compound. These assays suggest that it could serve as a lead compound for developing new anticancer agents.
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities to target proteins involved in tumor growth regulation, supporting its potential as a therapeutic agent.

Comparison with Similar Compounds

Acetamide, N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)- (Compound K)

  • Key Differences : Lacks the N-methyl and N-phenyl substituents present in the target compound.
  • Impact: The absence of these groups reduces lipophilicity, as evidenced by its presence in polar bio-oil fractions (e.g., acetic acid/ammonium acetate phase) .

SC241 ([3-(2-bromo-4-isopropyl-phenyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-bis-(2-methoxyethyl)-amine)

  • Key Differences : Features a bromo-isopropyl-phenyl substituent and bis-methoxyethylamine side chain.
  • Pharmacological Relevance: The bulky bromo-isopropyl group in SC241 may enhance selectivity for adenosine receptors, while the target compound’s N-phenylacetamide moiety could favor cannabinoid receptor binding (e.g., CB2 affinity noted in triazolo[4,5-d]pyrimidine derivatives) .

Thiazolo[4,5-d]pyrimidine Derivatives

Compounds like 19 and 20 () replace the triazolo ring with a thiazolo system, introducing a sulfur atom into the bicyclic core.

  • Synthetic Routes : Microwave-assisted synthesis of thiazolo derivatives achieves higher yields (e.g., 70–85%) compared to conventional methods, suggesting that the target compound’s triazolo core may require optimized conditions for scalability .
  • Bioactivity : Thiazolo derivatives exhibit anticoagulant properties, whereas triazolo analogues like the target compound are explored for CNS or anticancer applications due to their nitrogen-rich frameworks .

Benzo[d]oxazol-2-ylthio-Substituted Analogues (Compounds 9b–9e)

These compounds () share a thioether linkage but differ in substituents on the benzyl group:

Compound Substituent Melting Point (°C) Yield (%)
9b N-methylpropan-1-amine 154–155 18.5
9e Morpholinomethyl 89–90 89.9
  • Key Insights : The morpholine group in 9e significantly lowers melting points and increases yields compared to 9b , highlighting how polar substituents enhance solubility and reaction efficiency. The target compound’s N-phenyl group may similarly improve synthetic accessibility but reduce crystallinity .

Receptor Affinity

  • CB2 Receptor: Patent data () indicates that triazolo[4,5-d]pyrimidines with arylthio groups (e.g., the target compound) exhibit affinity for CB2 receptors, akin to derivatives like 9d (piperidinomethyl substituent) but with distinct pharmacokinetic profiles due to N-phenylacetamide vs. benzoxazole linkages .

Q & A

Q. What are the key synthetic pathways for N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core via cyclization of substituted pyrimidine precursors under reflux conditions (e.g., ethanol or DMF at 80–100°C). Subsequent thioether linkage formation uses mercaptoacetic acid derivatives, followed by N-methylation and N-phenylacetylation. Critical parameters include:
  • Temperature : Controlled heating (70–90°C) for thioether bond formation to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for nucleophilic substitutions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on triazole and phenyl rings). Aromatic proton splitting patterns distinguish triazolopyrimidine core protons from phenylacetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ion) and detects synthetic byproducts .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) confirm functional groups .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with positive controls (e.g., cisplatin) .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) with fluorescence-based readouts .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for modifications in the triazolopyrimidine core?

  • Methodological Answer :
  • Systematic substitution : Introduce electron-withdrawing (e.g., -Cl, -F) or electron-donating (e.g., -OCH₃) groups at the 3-methyl or phenylacetamide positions. Compare activity shifts in kinase inhibition or cytotoxicity assays .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., EGFR) to identify binding interactions. Use X-ray diffraction data to map hydrophobic pockets or hydrogen-bonding sites .
  • Table : Example SAR for substituents (hypothetical data):
PositionSubstituentIC₅₀ (EGFR, nM)Cytotoxicity (HeLa, µM)
R1-CH₃12.58.7
R1-CF₃7.85.2

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent models) and metabolite identification via LC-MS/MS. Poor bioavailability may explain reduced in vivo efficacy despite strong in vitro activity .
  • Orthogonal assays : Validate antimicrobial activity using broth microdilution (MIC) alongside disk diffusion to rule out false negatives from solubility issues .
  • Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs versus plasma .

Q. How can computational methods predict the binding affinity of this compound to target enzymes?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with kinase domains (e.g., PDB: 1M17). Prioritize poses with low RMSD (<2.0 Å) and favorable ΔG values .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bond occupancy and solvent-accessible surface area (SASA) .
  • QSAR modeling : Train models (e.g., Random Forest) on datasets of triazolopyrimidine derivatives to predict logP, pIC₅₀, and toxicity .

Notes for Experimental Design

  • Contradiction Analysis : If SAR data conflicts with computational predictions, re-evaluate force field parameters or assay conditions (e.g., pH, redox environment) .
  • Advanced Purification : For scale-up, employ preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate minor isomers .

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